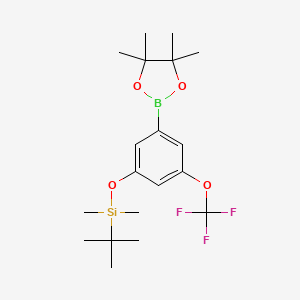

3-(叔丁基二甲基甲硅氧基)-5-三氟甲氧基苯基硼酸,硼酸二乙酯

描述

“3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester” is a type of pinacol boronic ester. Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally thought of as bulky moieties because of the two adjacent quaternary sp3-hybridized carbon atoms in their diol backbone .

科学研究应用

-

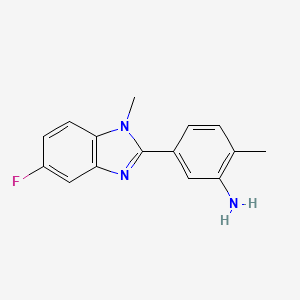

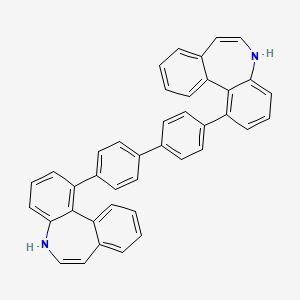

PD-1/PD-L1 Interaction Inhibitors

- Application: This compound has been used in the design and synthesis of PD-1/PD-L1 interaction inhibitors, which are a promising anticancer strategy .

- Method: The compound is used in the synthesis of novel derivatives featuring a difluoromethyleneoxy linkage .

- Results: One of the synthesized compounds (compound 43) was identified as a promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay. It promoted CD8+T cell activation and delayed tumor growth in a Hepa1-6 syngeneic mouse model .

-

Bottlebrush Copolymers

- Application: The compound could potentially be used in the synthesis of bottlebrush copolymers, which have unique properties and diverse applications .

- Method: While the specific method of application isn’t mentioned, bottlebrush copolymers are typically synthesized by attaching polymeric side-chains to a linear backbone .

- Results: Bottlebrush copolymers have been used in photonic materials, lithographic patterning, drug delivery, and tumor detection and imaging .

-

Protecting Group in Chemical Synthesis

- Application: The compound could potentially be used as a protecting group in chemical synthesis .

- Method: The tert-Butyldiphenylsilyl (TBDPS) group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .

- Results: The TBDPS group allows for the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . It is even more resistant to acid hydrolysis than the bulky TIPS .

-

Single-Atom Catalysts

- Application: While not directly mentioned, the compound could potentially be used in the synthesis of single-atom catalysts .

- Method: Single-atom catalysts are typically synthesized by dispersing individual atoms of a metal on a suitable support .

- Results: Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity .

未来方向

The future directions in the research of pinacol boronic esters could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of the size and steric parameters of the Bpin group could provide valuable insights for future research .

属性

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BF3O4Si/c1-16(2,3)28(8,9)25-15-11-13(10-14(12-15)24-19(21,22)23)20-26-17(4,5)18(6,7)27-20/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDVIZLZYOVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BF3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674757 | |

| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester | |

CAS RN |

1150271-36-5 | |

| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)